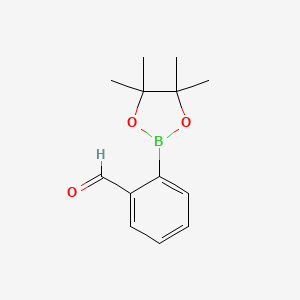

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJMPQLPRHIAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450516 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380151-85-9 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS Number: 380151-85-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This versatile bifunctional molecule, featuring both a reactive aldehyde group and a stable pinacol boronic ester, is a key building block in modern organic synthesis and medicinal chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 380151-85-9 |

| Molecular Formula | C₁₃H₁₇BO₃ |

| Molecular Weight | 232.09 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Purity | ≥97% (GC) |

| Density | 1.06 g/mL |

| Refractive Index (n20D) | 1.51 |

| MDL Number | MFCD07363841 |

| PubChem ID | 10977322 |

| Storage Conditions | 2 - 8 °C |

Core Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research:

-

Organic Synthesis: It serves as a fundamental building block for constructing complex molecular architectures. The pinacol boronic ester moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde group provides a handle for a wide range of subsequent transformations, including reductive amination, Wittig reactions, and condensations.

-

Medicinal Chemistry: In drug discovery, this compound is utilized in the synthesis of novel therapeutic agents. Its derivatives have been explored for various biological targets. For instance, complex heterocyclic compounds synthesized from related benzoxaboroles have been investigated as inhibitors of enzymes such as Cholesterol 24-hydroxylase (CH24H), which is implicated in neurodegenerative diseases like Alzheimer's disease.[1]

-

Fluorescent Probes: The unique electronic properties of the arylboronic ester and the reactivity of the aldehyde make this compound a suitable precursor for the development of fluorescent probes for biological imaging. These probes can be designed to react with specific analytes or to change their fluorescence properties upon binding to a target, enabling the visualization of cellular processes.

Experimental Protocols

While specific, detailed protocols for every application of this compound are often substrate-dependent and proprietary, this section provides illustrative experimental procedures based on established chemical transformations for similar compounds.

Illustrative Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Reaction Scheme:

References

An In-depth Technical Guide to the Physical Properties of 2-Formylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis and sensor development. This document details its physicochemical characteristics, outlines experimental protocols for their determination, and illustrates a key application workflow.

Core Physical and Chemical Properties

2-Formylphenylboronic acid pinacol ester, with the CAS number 380151-85-9, is a liquid at room temperature.[1][2] Its stability is enhanced by the pinacol ester group, making it more suitable for storage and handling compared to the corresponding boronic acid.[3] However, it is sensitive to hydrolysis, particularly in aqueous conditions.[3]

A summary of its key physical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇BO₃ | [1][4] |

| Molecular Weight | 232.08 g/mol | [1][4] |

| Appearance | Liquid | [1][2] |

| Density | 1.0532 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.5143 | [1][2] |

| Flash Point | > 110 °C (> 230 °F) | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Chemical Identifiers:

-

InChI: 1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3[1][2]

-

SMILES: O=Cc1ccccc1B(OC(C)(C)C(C)(C)O)C[1]

Experimental Protocols for Property Determination

The following are generalized experimental protocols that can be employed to determine the key physical properties of organic compounds like 2-formylphenylboronic acid pinacol ester.

1. Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A simple distillation apparatus is a standard method for this determination.

-

Apparatus: Round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and a receiving flask.

-

Procedure:

-

Place a small volume of 2-formylphenylboronic acid pinacol ester into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature range is the boiling point.

-

It is crucial to never distill to dryness.[5]

-

2. Determination of Density

Density is the mass of a substance per unit volume.[6]

-

Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

Weigh an empty, dry graduated cylinder on an analytical balance and record its mass.

-

Carefully add a known volume of 2-formylphenylboronic acid pinacol ester to the graduated cylinder and record the volume.

-

Weigh the graduated cylinder with the liquid and record the total mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic physical property of a substance.[6]

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of 2-formylphenylboronic acid pinacol ester onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize (usually 20°C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Application Workflow: Development of Profluorescent Probes

2-Formylphenylboronic acid pinacol ester serves as a crucial starting material in the synthesis of profluorescent probes.[1] These probes are designed to detect specific analytes, such as reactive oxygen species (e.g., H₂O₂) and metal ions (e.g., Fe²⁺ or Cu²⁺), in biological systems.[1] The general workflow for this application is illustrated below.

Caption: Workflow for profluorescent probe development.

Safety and Handling

2-Formylphenylboronic acid pinacol ester is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] It should be stored in a tightly sealed container in a cool, dry place.[1][2]

References

- 1. 2-Formylphenylboronic acid pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-甲酰基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. docsity.com [docsity.com]

- 7. 2-Formylphenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a pivotal intermediate in modern organic synthesis. This document details its chemical properties, core applications, and representative experimental protocols relevant to its use in research and development.

Core Compound Data

This compound, also known as 2-formylphenylboronic acid pinacol ester, is a bifunctional organic compound widely utilized as a versatile building block. Its structure incorporates a reactive aldehyde group and a stable pinacol boronic ester, making it an invaluable reagent for constructing complex molecular architectures.

| Property | Data |

| Molecular Weight | 232.09 g/mol [1] |

| Molecular Formula | C₁₃H₁₇BO₃[1] |

| CAS Number | 380151-85-9[1] |

| Appearance | Liquid |

| Density | 1.0532 g/mL at 25 °C |

| Refractive Index | n20/D 1.5143 |

| Synonyms | 2-Formylphenylboronic acid pinacol ester, 2-(2-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][3] |

Key Applications in Research and Development

This compound is not an active pharmaceutical ingredient itself but serves as a critical starting material or intermediate in the synthesis of a wide range of high-value molecules. Its dual functionality allows for sequential and diverse chemical transformations.

Primary applications include:

-

Organic Synthesis: It is a fundamental building block for creating complex organic molecules. The pinacol boronic ester is a key participant in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[4][5]

-

Pharmaceutical and Agrochemical Development: Due to its role in C-C bond formation, it is widely used in the synthesis of novel drug candidates and crop protection agents.[4]

-

Fluorescent Probes: The compound is used to develop fluorescent probes for biological imaging, which help researchers visualize cellular processes in real-time.[4]

-

Material Science: Its unique chemical properties are valuable in the creation of advanced materials, including specialized polymers and coatings.[4]

Experimental Protocols

While this compound is not associated with direct biological signaling pathways, its primary utility is in chemical synthesis pathways. The following sections provide detailed, representative methodologies for its key applications.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organic halide or triflate. This reaction is fundamental for synthesizing biaryl compounds.

Materials:

-

This compound (1.1 equivalents)

-

Aryl halide (e.g., aryl bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

-

Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.5 equivalents)

-

Solvent (e.g., anhydrous 1,4-Dioxane and Water, 10:1 ratio)

-

Round-bottom pressure flask

-

Magnetic stir bar

-

Argon or Nitrogen source

Procedure:

-

To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and the base (2.5 eq.).

-

Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen.

-

Add the anhydrous dioxane and water solvent mixture via syringe.

-

Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure all oxygen is removed.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Continue to purge with argon for an additional 10 minutes.

-

Seal the vessel with a screw cap and heat the reaction mixture to 85-100°C with vigorous stirring overnight.

-

After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

-

Filter the mixture through a pad of celite, rinsing with a suitable solvent (e.g., ethyl acetate).

-

The filtrate is then concentrated, and the crude product can be purified by flash column chromatography.

Conceptual Workflow for Fluorescent Probe Synthesis

The aldehyde group on this compound provides a reactive handle for conjugation to other molecules, such as fluorescent dyes. A common strategy is to convert the aldehyde to an amine via reductive amination, which can then be coupled to an NHS-ester activated fluorophore.

Conceptual Steps:

-

Reductive Amination: React the title compound with an amine source (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride) to convert the aldehyde group (-CHO) into a primary amine group (-CH₂NH₂).

-

Fluorophore Activation: A commercially available fluorophore (e.g., a derivative of fluorescein or rhodamine) containing a carboxylic acid is activated using N-Hydroxysuccinimide (NHS) to form an NHS-ester. This makes the fluorophore highly reactive towards primary amines.

-

Conjugation: The amine-functionalized boronic ester from step 1 is reacted with the NHS-ester activated fluorophore from step 2 in a suitable solvent with a mild base. The amine attacks the NHS-ester, forming a stable amide bond and linking the boronic ester to the fluorescent dye.

-

Purification: The resulting fluorescent probe is purified, typically using HPLC, to remove unreacted starting materials and byproducts.

This creates a bifunctional molecule that retains the boronic ester for potential further reactions (like Suzuki coupling to a target protein or molecule) while being fluorescent for imaging and detection purposes.

References

Synthesis of 2-Formylphenylboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. This document outlines a common and effective synthetic methodology, presents key data in a structured format, and includes detailed experimental protocols and workflow visualizations.

Compound Properties

2-Formylphenylboronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a bifunctional molecule featuring both a reactive aldehyde group and a stable boronic ester.[1] This combination allows for sequential or orthogonal chemical modifications, making it a valuable reagent in medicinal chemistry and materials science.[1][2]

| Property | Value | Reference |

| CAS Number | 380151-85-9 | |

| Molecular Formula | C₁₃H₁₇BO₃ | |

| Molecular Weight | 232.08 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.0532 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5143 | |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in ethyl acetate, dichloromethane, chloroform, diethyl ether | [2] |

Synthetic Pathway: Miyaura Borylation

A prevalent and robust method for the synthesis of arylboronic esters is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For the synthesis of 2-formylphenylboronic acid pinacol ester, 2-bromobenzaldehyde serves as a common starting material.

Caption: Reaction scheme for the Miyaura borylation of 2-bromobenzaldehyde.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-formylphenylboronic acid pinacol ester based on established Miyaura borylation conditions.[4][5]

Materials and Reagents:

| Reagent/Material | Quantity (Example Scale) | Molar Eq. | Notes |

| 2-Bromobenzaldehyde | 1.85 g (10 mmol) | 1.0 | Starting aryl halide |

| Bis(pinacolato)diboron (B₂pin₂) | 3.05 g (12 mmol) | 1.2 | Boron source |

| Pd(dppf)Cl₂ | 0.245 g (0.3 mmol) | 0.03 | Palladium catalyst |

| Potassium Acetate (KOAc) | 2.94 g (30 mmol) | 3.0 | Base |

| Anhydrous 1,4-Dioxane | 50 mL | - | Solvent, should be degassed |

| Round-bottom flask | 100 mL | - | Oven-dried |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Inert atmosphere setup | - | - | Nitrogen or Argon |

Procedure:

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, which is often an oil, can be purified by column chromatography on silica gel. It is important to note that boronic esters can sometimes be sensitive to silica gel, and deactivation of the silica gel with a small amount of triethylamine in the eluent or using neutral alumina may be necessary.[6][7] A typical eluent system would be a gradient of ethyl acetate in hexane.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-formylphenylboronic acid pinacol ester.

Caption: General experimental workflow for synthesis and purification.

Safety Considerations

-

2-Formylphenylboronic acid pinacol ester is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8][9]

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.[1] All procedures should be performed in a well-ventilated fume hood.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. scbt.com [scbt.com]

- 4. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. 2-Formylphenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 9. 2-Formylphenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key reagent in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and drug development applications.

Core Concepts: Stability and Degradation

The primary stability concern for this compound is its susceptibility to hydrolysis. The pinacol boronate ester functional group can readily hydrolyze to the corresponding 2-formylphenylboronic acid, particularly in the presence of moisture.[1][2][3][4][5][6][7][8] This degradation can impact the purity of the material and its performance in subsequent chemical reactions.

Additionally, while boronic acids are generally more stable to atmospheric oxidation than their borinic acid precursors, they can be susceptible to oxidative degradation.[9][10] The presence of an ortho-formyl group in the target molecule may influence its oxidative stability, as the carbonyl oxygen could potentially coordinate with the boron atom.[9]

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store the compound in a cool environment, specifically between 2°C and 8°C.[9][11]

-

Moisture: Protect from moisture to prevent hydrolysis. Store in a tightly sealed container in a dry atmosphere. The use of an inert gas atmosphere (e.g., argon or nitrogen) is also advisable.

-

Light: While not extensively documented for this specific compound, it is good practice to protect it from light, as light can promote degradation of many organic molecules.

When handling the compound, standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. Work in a well-ventilated area.

Quantitative Stability Data

| Parameter | Condition | Time Point 1 | Time Point 2 | Time Point 3 | Specification |

| Appearance | 25°C / 60% RH | Colorless to light orange/yellow liquid | |||

| 40°C / 75% RH | Colorless to light orange/yellow liquid | ||||

| Purity (HPLC, %) | 25°C / 60% RH | ≥ 97.0% | |||

| 40°C / 75% RH | ≥ 97.0% | ||||

| 2-Formylphenylboronic Acid (%) | 25°C / 60% RH | Report | |||

| 40°C / 75% RH | Report | ||||

| Water Content (%) | Initial | ≤ 0.5% |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should include long-term, accelerated, and forced degradation studies, in line with established guidelines for active pharmaceutical ingredients.[12][13][14][15]

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products. Due to the propensity for on-column hydrolysis, specialized methods are required.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A low-silanol activity C18 column (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[3][4][16]

-

Mobile Phase: An isocratic mobile phase without a pH modifier, or a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent, can be employed.[1][2][3][6] A typical mobile phase could be a mixture of acetonitrile and water.

-

Diluent: A non-aqueous, aprotic solvent such as acetonitrile should be used to prepare samples to prevent hydrolysis prior to injection.[1][2][3][6][16]

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and pathways.

-

Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl in acetonitrile/water) and monitor for degradation over time at room temperature and elevated temperatures.

-

Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH in acetonitrile/water) and monitor for degradation.

-

Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide in acetonitrile) and monitor for degradation.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.

-

Photostability: Expose the compound to light according to ICH Q1B guidelines and monitor for degradation.

Long-Term and Accelerated Stability Studies

These studies are conducted on at least three batches of the compound packaged in a container closure system that simulates the proposed storage and distribution packaging.

-

Long-Term Stability:

-

Condition: 25°C ± 2°C / 60% RH ± 5% RH.

-

Duration: 12 months (or longer to cover the proposed re-test period).

-

Testing Frequency: 0, 3, 6, 9, 12 months.

-

-

Accelerated Stability:

-

Condition: 40°C ± 2°C / 75% RH ± 5% RH.

-

Duration: 6 months.

-

Testing Frequency: 0, 3, 6 months.

-

Visualizations

Primary Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the pinacol boronate ester to form 2-formylphenylboronic acid and pinacol.

Caption: Hydrolysis of the pinacol boronate ester.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

Caption: Workflow for stability assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 9. pnas.org [pnas.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 2-甲酰基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. database.ich.org [database.ich.org]

- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

Spectroscopic Data of 2-Formylphenylboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-formylphenylboronic acid pinacol ester (IUPAC name: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde). This versatile building block is of significant interest in organic synthesis and drug discovery. This document compiles available spectroscopic information and presents detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | ~10.5 | s | - | CHO |

| ~7.9 | d | ~7.6 | Ar-H | ||

| ~7.6 | t | ~7.5 | Ar-H | ||

| ~7.5 | t | ~7.5 | Ar-H | ||

| ~7.8 | d | ~7.6 | Ar-H | ||

| 1.35 | s | - | 4 x CH₃ (pinacol) | ||

| ¹³C | CDCl₃ | ~193 | - | - | C=O |

| ~140 | - | - | C-B | ||

| ~135 | - | - | Ar-C | ||

| ~134 | - | - | Ar-C | ||

| ~130 | - | - | Ar-C | ||

| ~128 | - | - | Ar-C | ||

| ~84 | - | - | C(CH₃)₂ | ||

| ~25 | - | - | C(CH₃)₂ |

Note: The data presented above are predicted values based on the structure and data from similar compounds. Experimental verification is required.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~2820, 2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde)[1] |

| ~1600, 1480 | Medium-Weak | C=C stretch (aromatic) |

| ~1360 | Strong | B-O stretch |

| ~1140 | Strong | C-O stretch |

Note: These are characteristic absorption bands expected for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 232 | Moderate | [M]⁺ (Molecular Ion) |

| 231 | High | [M-H]⁺ |

| 203 | Moderate | [M-CHO]⁺ |

| 173 | Moderate | [M-C(CH₃)₂O]⁺ |

| 131 | High | [C₇H₆BO]⁺ |

| 104 | Moderate | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on typical fragmentation of aldehydes and boronic esters. The molecular ion peak is expected at m/z = 232.09, corresponding to the molecular weight of the compound.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organic compounds and can be specifically adapted for 2-formylphenylboronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the purity of the compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-formylphenylboronic acid pinacol ester.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to the specific solvent and sample.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

As 2-formylphenylboronic acid pinacol ester is a liquid at room temperature, it can be analyzed directly.

-

Place a small drop of the neat liquid sample onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the corresponding functional groups (e.g., C=O, C-H, B-O).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

Use a GC-MS system equipped with an electron ionization (EI) source.

-

Set the GC oven temperature program to ensure good separation from any impurities and the solvent.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer, where they are ionized by a 70 eV electron beam.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Processing:

-

Analyze the mass spectrum corresponding to the GC peak of the compound.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-formylphenylboronic acid pinacol ester.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on the Solubility of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key building block in organic synthesis and medicinal chemistry.[1][2] Due to a lack of comprehensive quantitative solubility data in publicly available literature, this document outlines standardized experimental protocols for determining solubility. Furthermore, a general experimental workflow is presented to guide researchers in establishing the solubility profile of this compound in various organic solvents. This guide aims to equip researchers with the necessary methodologies to assess its suitability for specific reaction conditions and formulations.

Introduction

This compound, also known as 2-formylphenylboronic acid pinacol ester, is a bifunctional molecule widely utilized as a versatile intermediate in the synthesis of complex organic molecules.[2] Its structure, featuring a reactive aldehyde group and a stable boronic ester, makes it an invaluable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] This compound is instrumental in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

Understanding the solubility of this reagent is critical for its effective use in chemical synthesis. Proper dissolution ensures homogeneous reaction mixtures, which can significantly impact reaction kinetics, yield, and purity of the final product. This guide addresses the current gap in available quantitative solubility data and provides detailed protocols for its determination.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The information available from suppliers is typically qualitative. To facilitate future research and provide a baseline for experimental work, the following table summarizes the status of solubility information. Researchers are encouraged to determine quantitative data using the protocols outlined in this guide.

Table 1: Solubility Profile of this compound

| Organic Solvent | Chemical Formula | Polarity Index | Quantitative Solubility (g/L at 25°C) |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data Not Available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data Not Available |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | Data Not Available |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Data Not Available |

| Toluene | C₇H₈ | 2.4 | Data Not Available |

| Hexane | C₆H₁₄ | 0.1 | Data Not Available |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Small test tubes or vials

-

A selection of organic solvents

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[3]

-

Add 0.75 mL of the chosen solvent to the test tube in portions.[3]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[4]

-

Visually inspect the solution for any undissolved solid.

-

Classify the solubility as:

-

Soluble: The compound dissolves completely, forming a clear solution.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

This method determines the saturation concentration of the compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Analytical balance

-

Scintillation vials with caps

-

Constant temperature shaker bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Generate a calibration curve using the analytical instrument (e.g., HPLC, UV-Vis) by plotting signal versus concentration.

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted solution using the calibrated analytical instrument to determine its concentration.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Formylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylphenylboronic acid pinacol ester is a versatile bifunctional molecule that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde and a stable boronic ester, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the aldehyde group within this molecule, detailing key reactions, experimental protocols, and applications. The stability of the pinacol boronate ester under various reaction conditions is also discussed, providing a framework for its strategic use in complex synthetic pathways.

Introduction

2-Formylphenylboronic acid pinacol ester, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a valuable synthetic intermediate.[1] The presence of an aldehyde functional group ortho to a boronic acid pinacol ester provides a unique platform for diverse chemical modifications. The aldehyde moiety serves as a handle for traditional carbonyl chemistry, while the boronic ester is a key participant in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This dual reactivity makes it an attractive building block in the synthesis of complex organic molecules, including pharmaceuticals and fluorescent probes.[1] This guide focuses on the chemical behavior of the aldehyde group, providing a detailed exploration of its reactivity in various organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 2-formylphenylboronic acid pinacol ester is presented in Table 1.

Table 1: Physicochemical Properties of 2-Formylphenylboronic Acid Pinacol Ester

| Property | Value | Reference(s) |

| CAS Number | 380151-85-9 | [1][3] |

| Molecular Formula | C₁₃H₁₇BO₃ | [1][3] |

| Molecular Weight | 232.08 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.0532 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5143 | [1] |

| Storage Temperature | 2-8°C | [1] |

Reactivity of the Aldehyde Group

The aldehyde group in 2-formylphenylboronic acid pinacol ester exhibits typical electrophilic character, making it susceptible to nucleophilic attack. This reactivity is central to a variety of important synthetic transformations.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, converting aldehydes and ketones into amines. The reaction of 2-formylphenylboronic acid pinacol ester with primary or secondary amines, followed by reduction of the intermediate imine or enamine, provides access to a range of substituted aminomethylphenylboronic acid derivatives. These products are valuable intermediates in drug discovery and materials science.

Experimental Protocol: General Procedure for Reductive Amination

A two-step, one-pot reductive amination can be employed for the synthesis of N-substituted 2-aminomethylphenylboronic acid pinacol esters.[4][5]

-

Imination: To a solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) in a suitable solvent such as methanol or dichloroethane, the desired primary amine (1.0-1.2 equiv) is added.[4] The reaction mixture is stirred at room temperature to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) is added portion-wise at 0 °C.[6] The reaction is then allowed to warm to room temperature and stirred until the imine is completely reduced.

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Yields for Reductive Amination of Furanic Aldehydes (as a model for reactivity)

| Amine | Product | Yield (%) | Reference |

| Aniline | N-(5-(hydroxymethyl)furan-2-yl)methyl)aniline | 98 | [5] |

| Benzylamine | N-((5-(hydroxymethyl)furan-2-yl)methyl)-1-phenylmethanamine | 95 | [5] |

| Propylamine | N-((5-(hydroxymethyl)furan-2-yl)methyl)propan-1-amine | 85 | [5] |

Note: Data for furanic aldehydes is presented as a model for the general reactivity in reductive amination, as specific yield data for 2-formylphenylboronic acid pinacol ester was not available in the search results.

Wittig Reaction and Related Olefinations

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into olefins through the reaction with a phosphorus ylide.[7] The aldehyde group of 2-formylphenylboronic acid pinacol ester can readily undergo Wittig olefination to generate stilbene and other vinyl derivatives containing a boronic ester moiety. These products are valuable precursors for further functionalization, particularly in the synthesis of conjugated materials and biologically active compounds.[8][9]

Experimental Protocol: General Procedure for Wittig Reaction

-

Ylide Generation: A phosphonium salt, such as benzyltriphenylphosphonium chloride (1.1 equiv), is suspended in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydroxide, is then added at a low temperature (e.g., 0 °C or room temperature) to generate the phosphorus ylide.[1][10]

-

Olefination: A solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) in the same anhydrous solvent is added to the ylide solution. The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[10]

Table 3: Representative Yields for Wittig Reactions to Synthesize Boron-Containing Stilbene Derivatives

| Aldehyde | Ylide Precursor | Product | Yield (%) | Reference |

| Benzaldehyde | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | 4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane | 94 | [11] |

| 4-Methoxybenzaldehyde | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | 2-(4-(4-Methoxystyryl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | [11] |

| 4-Chlorobenzaldehyde | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | 2-(4-(4-Chlorostyryl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 | [11] |

Note: The provided data is for the reaction of various aldehydes with a boronate-containing phosphonium ylide. This serves as a model for the expected high reactivity and yields of the reverse reaction, where 2-formylphenylboronic acid pinacol ester would react with a standard ylide.

Condensation Reactions

The aldehyde group readily participates in condensation reactions with active methylene compounds (Knoevenagel condensation) and with nitrogen nucleophiles like hydrazines to form Schiff bases.[12][13]

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile or diethyl malonate, in the presence of a basic catalyst.[14]

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

To a solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) and an active methylene compound (e.g., malononitrile, 1.1 equiv) in a suitable solvent like ethanol or toluene, a catalytic amount of a weak base such as piperidine or ammonium acetate is added.[8][15]

-

The reaction mixture is stirred at room temperature or heated to reflux. The formation of water as a byproduct can be managed by azeotropic removal using a Dean-Stark apparatus to drive the reaction to completion.[4]

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The reaction of 2-formylphenylboronic acid pinacol ester with primary amines or hydrazines leads to the formation of imines (Schiff bases) or hydrazones, respectively.[12] These reactions are often reversible and can be catalyzed by acid or base. The resulting Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and are widely used as ligands in coordination chemistry and as fluorescent probes.[16][17]

Experimental Protocol: Synthesis of Schiff Base Fluorescent Probes

-

A solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) and a suitable amino- or hydrazino-fluorophore (e.g., fluorescein hydrazide, 1.0 equiv) in a solvent like ethanol is prepared.[16]

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation.

-

The mixture is stirred at room temperature or heated to reflux until the reaction is complete.

-

The product, a Schiff base-linked fluorescent probe, can be isolated by filtration if it precipitates or by standard extractive work-up and purification techniques.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for molecular diversification.

The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Care must be taken to choose conditions that do not cleave the boronic ester. Milder reagents like buffered sodium chlorite (NaClO₂) are often preferred to maintain the integrity of the pinacol boronate group.

The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[18] This reaction is typically high-yielding and chemoselective, leaving the boronic ester and the aromatic ring intact.

Experimental Protocol: Reduction with Sodium Borohydride

-

2-Formylphenylboronic acid pinacol ester (1.0 equiv) is dissolved in a protic solvent such as methanol or ethanol.[9]

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH₄) (1.0-1.5 equiv) is added slowly in portions.[18]

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is typically complete within a few hours.

-

The reaction is quenched by the careful addition of water or dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the desired alcohol, which can be further purified if necessary.

Stability of the Pinacol Boronate Ester

The pinacol ester group is generally stable under a wide range of reaction conditions, including those typically employed for the modification of the aldehyde group. However, it is susceptible to hydrolysis, especially under strongly acidic or basic aqueous conditions, which would convert it to the corresponding boronic acid.[2] Therefore, anhydrous conditions are often preferred for reactions involving strong bases. The stability of the pinacol ester is a key advantage, as it allows for the sequential functionalization of the molecule, with the boronic ester being reserved for a final cross-coupling step.

Applications in Synthesis

The dual reactivity of 2-formylphenylboronic acid pinacol ester makes it a powerful tool in multistep syntheses.

Synthesis of Fluorescent Probes

The aldehyde group is frequently utilized in the synthesis of fluorescent sensors for the detection of various analytes, including metal ions and reactive oxygen species.[1] The condensation of the aldehyde with a fluorophore containing a nucleophilic group (e.g., an amine or hydrazine) is a common strategy to create "turn-on" or ratiometric fluorescent probes.[16][17] The boronic ester can also play a role in the sensing mechanism, for example, by binding to diols.[13]

Tandem and One-Pot Reactions

The orthogonal reactivity of the aldehyde and the boronic ester allows for the design of efficient one-pot or tandem reaction sequences. For instance, a Suzuki-Miyaura coupling can be performed on the boronic ester, followed by an in-situ reaction of the aldehyde group in the newly formed biaryl product. This approach streamlines synthetic routes and improves overall efficiency.

Visualizations

General Reactivity Pathway

Caption: Key reaction pathways of the aldehyde group.

Experimental Workflow for Reductive Amination

Caption: Workflow for a typical reductive amination.

Synthesis of a Fluorescent Probe

Caption: Synthesis of a Schiff base fluorescent probe.

Conclusion

The aldehyde group in 2-formylphenylboronic acid pinacol ester is a highly reactive and synthetically useful functional group. It readily undergoes a wide array of transformations, including reductive amination, olefination, condensation, oxidation, and reduction, all while generally preserving the integrity of the valuable pinacol boronate ester. This orthogonal reactivity allows for the strategic and efficient construction of complex molecules, making this compound an indispensable tool for researchers in organic synthesis, drug development, and materials science. The detailed protocols and reactivity data presented in this guide serve as a valuable resource for harnessing the full synthetic potential of this versatile building block.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. homework.study.com [homework.study.com]

- 11. youtube.com [youtube.com]

- 12. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. studypool.com [studypool.com]

- 17. researchgate.net [researchgate.net]

- 18. Editors’ collection: Fluorescent Sensors Home [pubs.rsc.org]

The Pivotal Role of the Pinacolborane Group in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A Technical Guide for Advanced Synthesis and Drug Discovery

An in-depth examination of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 2-formylphenylboronic acid pinacol ester, reveals the critical function of the pinacolborane moiety in enhancing its stability and reactivity. This versatile building block has become indispensable in organic synthesis and medicinal chemistry, facilitating the construction of complex molecular architectures for novel therapeutics and advanced materials.

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a stable boronic ester, allows for a wide array of chemical transformations. The pinacolborane group, in particular, imparts several advantageous properties that are central to its utility. It serves as a stable, crystalline, and easily handled precursor to the more reactive boronic acid, which is often generated in situ. This enhanced stability is crucial for multi-step syntheses and for applications in high-throughput screening.[1][2]

Core Applications in Organic Synthesis

The primary role of the pinacolborane group is to act as a masked boronic acid, ready to participate in a variety of cross-coupling reactions. This functionality is a cornerstone of modern synthetic chemistry, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a paramount application of 2-formylphenylboronic acid pinacol ester. The pinacolborane group is essential for the transmetalation step in the palladium-catalyzed cycle. While boronic acids are generally more reactive, their pinacol esters offer greater stability and ease of handling.[1][2][3][4] It is widely believed that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the pinacol ester can hydrolyze in situ to the more reactive boronic acid, though direct transmetalation from the ester is also a viable pathway.[1][3]

Table 1: Comparative Performance of Boronic Acids and Pinacol Esters in Suzuki-Miyaura Coupling

| Parameter | Boronic Acid | Pinacol Boronate Ester |

| Reactivity | Generally higher, leading to faster reaction times.[3][4] | Generally lower, may require more forcing conditions.[2] |

| Stability | Susceptible to oxidation and protodeboronation.[2] | High stability, long shelf-life, and robust to handling.[2] |

| Handling | Can be challenging to purify and handle due to potential decomposition.[2] | Typically crystalline solids, easy to handle and purify.[2] |

| Yield | Can be high in short reaction times but may be compromised by decomposition. | Often provides more reproducible and higher isolated yields in complex syntheses.[1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a versatile multicomponent reaction that utilizes the nucleophilic character of the organoboronic acid pinacol ester to form highly substituted amines.[5] In this one-pot procedure, an amine, a carbonyl compound (in this case, the aldehyde functionality of the title compound), and the pinacolborane derivative react to generate α-amino acids or other amine derivatives.[5] The reaction proceeds under mild conditions and tolerates a wide range of functional groups.[5]

Experimental Protocol: General Procedure for the Petasis Reaction

To a solution of the amine (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent such as dichloromethane or ethanol, a vinyl- or arylboronic acid (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 24 to 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired amino acid derivative.

Application in the Synthesis of Fluorescent Probes

The unique electronic properties of the boronic ester group make 2-formylphenylboronic acid pinacol ester a valuable precursor for the synthesis of fluorescent probes. These probes are designed to detect reactive oxygen species (ROS) such as hydrogen peroxide, which are implicated in various physiological and pathological processes.[6][7][8][9][10] The sensing mechanism often relies on the oxidation of the boronic ester to a phenol, which leads to a change in the fluorescence properties of the molecule.[6][10]

Experimental Protocol: Synthesis of a Hydrogen Peroxide-Responsive Fluorescent Probe

A fluorophore containing a reactive functional group (e.g., a hydroxyl or amino group) is reacted with this compound in the presence of a coupling agent or under conditions that facilitate condensation. For instance, a fluorophore with a phenolic hydroxyl group can be etherified with a derivative of the title compound where the aldehyde is converted to a bromomethyl group. The resulting molecule is typically non-fluorescent or weakly fluorescent. Upon exposure to hydrogen peroxide, the pinacolborane group is oxidized to a hydroxyl group, triggering a cascade of reactions that release the fluorophore, leading to a "turn-on" fluorescent signal.

Role in Drug Discovery and Development

The pinacolborane group is increasingly being recognized as a valuable pharmacophore in drug design. Its ability to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins makes it an attractive moiety for enzyme inhibitors.[11] Derivatives of 2-formylphenylboronic acid pinacol ester are being explored as potential inhibitors of various enzymes, including proteases and kinases.[12]

Targeting Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in tumors.[13][14][15][16][17] Boronic acid-containing compounds have shown promise as inhibitors of this pathway.[13] While direct inhibition of the PI3K/Akt/mTOR pathway by 2-formylphenylboronic acid pinacol ester itself is not extensively documented, its utility as a scaffold for the synthesis of kinase inhibitors is an active area of research. The aldehyde group can be readily transformed into various functional groups that can interact with the active site of kinases, while the pinacolborane moiety can be tailored to enhance binding affinity and selectivity.

Conclusion

The pinacolborane group in this compound is far more than a simple protecting group. It is a key enabler of this molecule's remarkable versatility and utility in modern organic synthesis and drug discovery. By providing a stable and readily accessible source of a boronic acid, it facilitates a host of powerful chemical transformations. Its emerging role as a pharmacophore opens up new avenues for the design of targeted therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and reactivity of this pinacolborane-containing building block is essential for unlocking its full potential in the creation of novel and impactful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Petasis Reaction [organic-chemistry.org]

- 6. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Chemical structure and IUPAC name of 2-formylphenylboronic acid pinacol ester

An In-depth Technical Guide to 2-Formylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-formylphenylboronic acid pinacol ester, a versatile bifunctional reagent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development. This guide also presents a detailed experimental protocol for a typical Suzuki-Miyaura reaction, alongside a logical workflow for its application in synthetic chemistry.

Chemical Structure and IUPAC Name

2-Formylphenylboronic acid pinacol ester is an organic compound featuring a benzene ring substituted with a formyl group and a pinacol boronic ester group at the ortho position.

-

Chemical Structure:

-

IUPAC Name: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[1]

-

CAS Number: 380151-85-9[2]

-

Molecular Formula: C₁₃H₁₇BO₃[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-formylphenylboronic acid pinacol ester is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 232.08 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.0532 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5143 | |

| Storage Temperature | 2-8°C |

Applications in Organic Synthesis

2-Formylphenylboronic acid pinacol ester is a valuable building block in organic synthesis due to its dual reactivity. The pinacol boronic ester functionality serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The formyl group provides a handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.

This bifunctionality makes it a particularly useful reagent in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties. For instance, it has been used as a starting material for the preparation of profluorescent probes for the detection of biologically relevant species and in the synthesis of molecular spin switches.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid or ester. This protocol is a generalized procedure and may require optimization for specific substrates.

Reaction Scheme:

Ar-X + R-B(OR')₂ --(Pd catalyst, Base)--> Ar-R

Materials:

-

Aryl halide (Ar-X) (1.0 equiv)

-

Boronic acid or ester (e.g., 2-formylphenylboronic acid pinacol ester) (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Water (often used as a co-solvent)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid/ester, palladium catalyst, and base.

-

Add the anhydrous solvent and water (if applicable) via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction and a simplified representation of a potential synthetic pathway utilizing 2-formylphenylboronic acid pinacol ester.

Caption: Logical workflow for a Suzuki-Miyaura coupling reaction.

Caption: A potential synthetic pathway using the dual reactivity of the reagent.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful method involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1] Among the diverse array of organoboron reagents, 2-formylphenylboronic acid pinacol ester stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive aldehyde and a stable boronic ester, allows for the direct synthesis of complex biaryl aldehydes. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.[2]

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester with various aryl halides. The information is intended to guide researchers in optimizing reaction conditions and achieving high yields in their synthetic endeavors.

Data Presentation

The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions involving 2-formylphenylboronic acid pinacol ester and various aryl halides. These tables are designed for easy comparison of different catalytic systems, bases, solvents, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides under Thermal Conditions

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 92 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | DMF | 120 | 8 | 85 |

| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH (4:1) | 90 | 24 | 78 |

| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 81 |

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides